![molecular formula C20H22N2O4S B3202416 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-ethoxybenzenesulfonamide CAS No. 1021209-09-5](/img/structure/B3202416.png)
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-ethoxybenzenesulfonamide
描述
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-ethoxybenzenesulfonamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal domain (BET) proteins. BET proteins are involved in the regulation of gene expression, and their inhibition can have therapeutic implications in various diseases.
作用机制
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-ethoxybenzenesulfonamide targets BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. By inhibiting BET proteins, this compound disrupts the recruitment of transcriptional machinery, resulting in the downregulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In preclinical models, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-ethoxybenzenesulfonamide is its specificity for BET proteins, which minimizes off-target effects. The compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the development of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-ethoxybenzenesulfonamide. One potential direction is the combination of this compound with other therapeutic agents to enhance its anti-tumor activity. Another direction is the evaluation of this compound in other diseases, such as neurodegenerative diseases and viral infections. Additionally, the development of more potent and selective BET inhibitors could lead to improved therapeutic outcomes.
科学研究应用
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-ethoxybenzenesulfonamide has been extensively studied in preclinical models, and its therapeutic potential has been evaluated in various diseases. The compound has been shown to have anti-tumor activity in multiple myeloma, acute myeloid leukemia, and other hematological malignancies. This compound has also been investigated for its potential in treating inflammatory diseases, such as rheumatoid arthritis and psoriasis.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-ethoxybenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-2-26-17-7-9-18(10-8-17)27(24,25)21-16-6-5-14-11-12-22(19(14)13-16)20(23)15-3-4-15/h5-10,13,15,21H,2-4,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOCLPYEUKBLJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。